molecular formula C23H20N2O2S B12453957 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B12453957
M. Wt: 388.5 g/mol
InChI Key: NRYRMQSDAJGVGX-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and anticancer properties. In medicine, it is investigated for its potential use as a therapeutic agent. In industry, it is used in the development of new materials and as a component in various chemical processes .

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide can be compared with other benzothiazole derivatives. Similar compounds include N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide and N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenyl)acetamide. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties .

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O2S/c1-15-6-5-7-18(12-15)27-14-22(26)24-20-13-17(11-10-16(20)2)23-25-19-8-3-4-9-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

NRYRMQSDAJGVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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